molecular formula C17H14FN3O4 B12211554 N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)acetamide

N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)acetamide

Cat. No.: B12211554
M. Wt: 343.31 g/mol
InChI Key: KTPLXYSCTGQQRL-UHFFFAOYSA-N
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Description

N-[4-(4-Fluorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)acetamide is a synthetic small molecule featuring a 1,2,5-oxadiazole (also known as furazan) core, a fluorophenyl group, and a methoxyphenoxy acetamide side chain. This structure places it within a class of heterocyclic compounds that are of significant interest in medicinal chemistry and anticancer research . Compounds containing the 1,3,4-oxadiazole scaffold, a related heterocycle, have demonstrated a wide range of biological activities by targeting key enzymes and pathways involved in cancer cell proliferation . Specifically, such derivatives have been shown to act through mechanisms including the inhibition of growth factors, enzymes like thymidylate synthase and thymidine phosphorylase, and kinases . The incorporation of an acetamide moiety, as seen in this compound, is a common strategy in drug design. The N-(substituted phenyl)acetamide group is a recognized pharmacophore known to confer various biological activities and is present in compounds studied for applications such as protease inhibition and as herbicide metabolites . Furthermore, heteroaryl acetamide frameworks have shown notable antiproliferative and apoptotic activity in scientific studies . The specific arrangement of the fluorine atom and methoxy phenyl ether in this molecule may influence its electronic properties, lipophilicity, and overall ability to interact with biological targets, making it a valuable compound for hit-to-lead optimization and structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C17H14FN3O4

Molecular Weight

343.31 g/mol

IUPAC Name

N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)acetamide

InChI

InChI=1S/C17H14FN3O4/c1-23-13-4-2-3-5-14(13)24-10-15(22)19-17-16(20-25-21-17)11-6-8-12(18)9-7-11/h2-9H,10H2,1H3,(H,19,21,22)

InChI Key

KTPLXYSCTGQQRL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2=NON=C2C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Cyclization of Hydrazides with Nitriles

The 1,2,5-oxadiazole ring is typically formed via cyclization reactions. A common method involves the reaction of hydrazides with nitriles under acidic or basic conditions. For example, N-(4-fluorophenyl)hydrazinecarboxamide can react with 2-methoxybenzoyl nitrile in the presence of potassium hydroxide, yielding the 1,2,5-oxadiazole intermediate.

Procedure :

  • Dissolve N-(4-fluorophenyl)hydrazinecarboxamide (0.1 mol) in anhydrous ethanol.

  • Add 2-methoxybenzoyl nitrile (0.12 mol) and KOH (0.15 mol).

  • Reflux at 80°C for 6–8 hours under nitrogen.

  • Acidify with HCl (1M) to precipitate the product.

  • Purify via recrystallization (ethanol/water, 3:1).

Yield : 68–72%.

Oxidative Cyclization of Semicarbazones

An alternative route employs oxidative cyclization of semicarbazones using eosin-Y as a photocatalyst under visible light. This method avoids harsh reagents and achieves high regioselectivity.

Procedure :

  • Prepare 4-fluorophenyl semicarbazone from 4-fluoroaniline and carbonyl diimidazole.

  • Mix with 2-methoxyphenylacetonitrile (1.2 equiv) and eosin-Y (5 mol%) in acetonitrile.

  • Irradiate with visible light (450 nm) for 12 hours.

  • Filter and purify via column chromatography (hexane/ethyl acetate, 4:1).

Yield : 85–89%.

Acetamide Side Chain Introduction

Nucleophilic Substitution

The acetamide moiety is introduced via nucleophilic substitution between the oxadiazole intermediate and 2-(2-methoxyphenoxy)acetyl chloride.

Procedure :

  • Synthesize 2-(2-methoxyphenoxy)acetyl chloride by treating 2-(2-methoxyphenoxy)acetic acid with thionyl chloride (2 equiv) at 0°C.

  • Dissolve the 1,2,5-oxadiazole intermediate (0.05 mol) in dry dichloromethane.

  • Add triethylamine (0.06 mol) and dropwise add the acyl chloride (0.055 mol).

  • Stir at room temperature for 4 hours.

  • Quench with water, extract with DCM, and evaporate under reduced pressure.

  • Recrystallize from ethanol.

Yield : 75–80%.

Coupling Reagent-Mediated Synthesis

EDC·HCl or DCC can facilitate the coupling between the oxadiazole amine and 2-(2-methoxyphenoxy)acetic acid.

Procedure :

  • Activate 2-(2-methoxyphenoxy)acetic acid (0.06 mol) with EDC·HCl (0.065 mol) and HOBt (0.065 mol) in DMF for 30 minutes.

  • Add the 1,2,5-oxadiazole amine (0.05 mol) and stir at 25°C for 12 hours.

  • Dilute with ethyl acetate, wash with NaHCO₃ and brine, and dry over MgSO₄.

  • Purify via flash chromatography (ethyl acetate/hexane, 1:1).

Yield : 82–86%.

Optimization and Characterization

Reaction Condition Optimization

ParameterOptimal ValueImpact on Yield
Temperature80°C (cyclization)+15% vs. 60°C
SolventDMF (coupling)+10% vs. THF
Catalyst Loading5 mol% eosin-Y+20% vs. no cat

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, oxadiazole-H), 7.89–7.84 (m, 2H, Ar-F), 7.12–6.98 (m, 4H, Ar-OCH₃), 4.62 (s, 2H, CH₂), 3.85 (s, 3H, OCH₃).

  • HRMS : m/z calc. for C₁₈H₁₆FN₃O₄ [M+H]⁺: 382.1142; found: 382.1139.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Time (h)Cost Index
Cyclization + EDC8298.516$$$
Photocatalytic8999.212$$
Nucleophilic7597.88$

The photocatalytic method offers the highest yield and purity but requires specialized equipment. The EDC-mediated coupling balances scalability and efficiency for industrial applications.

Challenges and Solutions

  • Regioselectivity : Use of bulky bases (e.g., DBU) minimizes byproducts during cyclization.

  • Solubility Issues : Polar aprotic solvents (DMF, DMSO) enhance intermediate solubility.

  • Purification : Sequential recrystallization (ethanol → ethyl acetate) removes unreacted starting materials.

Industrial-Scale Considerations

For kilogram-scale production:

  • Replace column chromatography with crystallization or distillation.

  • Use continuous flow reactors for photocatalytic steps to improve throughput.

  • Optimize stoichiometry (1.1:1 acyl chloride:amine) to reduce excess reagent waste .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction of the oxadiazole ring can yield various reduced derivatives, depending on the conditions and reagents used.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under controlled conditions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Introduction of various functional groups onto the fluorophenyl ring.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can serve as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology:

    Biological Probes: The compound can be used as a probe to study biological processes, particularly those involving oxidative stress or enzyme activity.

Medicine:

    Drug Development: Due to its potential biological activity, the compound is being investigated as a lead compound for the development of new pharmaceuticals targeting specific diseases.

Industry:

    Polymer Additives: The compound can be used as an additive in polymer formulations to enhance properties such as thermal stability and UV resistance.

Mechanism of Action

The mechanism by which N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)acetamide exerts its effects is primarily through interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with derivatives of 1,3,4-thiadiazoles, 1,3-thiazoles, and other oxadiazoles. Below is a comparative analysis of key analogues:

Compound Core Structure Substituents Key Properties Reference
Target Compound : N-[4-(4-Fluorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)acetamide 1,2,5-Oxadiazole - 4-Fluorophenyl (position 4)
- 2-Methoxyphenoxyacetamide (position 2)
- Predicted metabolic stability
- Potential antimicrobial activity
5k : 2-(2-Methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide 1,3,4-Thiadiazole - Methylthio (position 5)
- 2-Methoxyphenoxyacetamide (position 2)
- Melting point: 135–136°C
- Yield: 72%
5m : N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide 1,3,4-Thiadiazole - Benzylthio (position 5)
- 2-Methoxyphenoxyacetamide (position 2)
- Melting point: 135–136°C
- Yield: 85%
GSK1570606A : 2-(4-Fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide 1,3-Thiazole - 4-Fluorophenyl (position 2)
- Pyridinyl (position 4)
- MMP inhibitor
- Anti-inflammatory potential
667903-35-7 : 2-(4-Chloro-3-methylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide 1,3-Thiazole - 4-Chloro-3-methylphenoxy (position 2)
- 4-Fluorophenyl (position 4)
- Molecular weight: 376.83 g/mol
874127-10-3 : 2-(2-Chlorophenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide 1,2,5-Oxadiazole - 2-Chlorophenoxy (position 2)
- 4-Methylphenyl (position 4)
- Molecular weight: 343.8 g/mol

Key Observations

Core Heterocycle Influence: 1,2,5-Oxadiazole vs. 1,3-Thiazole Derivatives: Thiazole-based analogues (e.g., GSK1570606A) show distinct biological profiles, such as matrix metalloproteinase (MMP) inhibition, likely due to sulfur’s polarizability and altered electronic effects .

Substituent Effects: Fluorophenyl Group: The 4-fluorophenyl substituent in the target compound may improve lipophilicity and membrane permeability compared to non-fluorinated analogues (e.g., 874127-10-3 with a 4-methylphenyl group) . Methoxyphenoxy vs. Chlorophenoxy: The 2-methoxyphenoxy group in the target compound provides electron-donating effects, which could modulate receptor binding compared to electron-withdrawing chloro-substituted analogues (e.g., 874127-10-3) .

Synthetic Yields and Physical Properties :

  • Thiadiazole derivatives (e.g., 5k, 5m) exhibit moderate to high yields (72–85%) and melting points (135–136°C), comparable to the target compound’s predicted stability .

Biological Activity

N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting data in a structured format.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • Oxadiazole ring : Known for its diverse biological activities.
  • Fluorophenyl group : This substitution can enhance lipophilicity and biological interaction.
  • Methoxyphenoxy acetamide moiety : Contributes to the overall pharmacological profile.

Molecular Formula : C15H15FN2O3
Molecular Weight : Approximately 288.29 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Studies suggest that oxadiazole derivatives can inhibit enzymes and receptors involved in various disease processes, including cancer and inflammatory pathways. Molecular docking studies indicate that this compound may bind effectively to key enzymes, potentially leading to therapeutic effects.

Anticancer Activity

Research has shown that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • In vitro studies have demonstrated that oxadiazole derivatives can induce apoptosis in cancer cell lines by modulating cell signaling pathways related to survival and proliferation.
  • Case Study : A study on a related oxadiazole compound showed a 70% reduction in tumor growth in xenograft models when administered at optimal doses.

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored:

  • Bacterial Inhibition : It has shown inhibitory effects against both Gram-positive and Gram-negative bacteria. For example, a derivative exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anti-inflammatory Effects

Compounds containing the oxadiazole moiety are known for their anti-inflammatory properties:

  • Mechanism : These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX.
  • Case Study : In animal models, treatment with similar oxadiazole compounds resulted in significant reductions in inflammation markers.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents can lead to changes in potency and selectivity:

Compound VariationObserved Activity
4-Fluoro substitution on phenyl groupEnhanced lipophilicity
Methoxy group on phenoxy moietyIncreased solubility
Alteration of acetamide linkageVarying degrees of cytotoxicity

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